DNA Binding Affinity: 12-Fold Higher ΔTm Over 6H-Series Analogs
The DNA-intercalating capacity of 2,5,9,11-tetramethyl-5H-quinindoline, measured by thermal denaturation of calf thymus DNA, yields a ΔTm of 19 °C [1]. In contrast, the most substituted 6H-series analog (lacking N-5 methylation) achieves a ΔTm of only 1.6 °C [1]. This ~12-fold difference demonstrates the critical contribution of N‑5 methylation and symmetric substitution.
| Evidence Dimension | Increase in calf thymus DNA melting temperature (ΔTm) |
|---|---|
| Target Compound Data | ΔTm = 19 °C (2,5,9,11-tetramethyl-5H-indolo[2,3-b]quinoline) |
| Comparator Or Baseline | Most substituted 6H-series analog (no N-5 methyl): ΔTm = 1.6 °C |
| Quantified Difference | 11.9-fold higher ΔTm for target compound vs. 6H baseline |
| Conditions | Calf thymus DNA thermal denaturation assay |
Why This Matters
ΔTm directly correlates with DNA binding strength and topoisomerase II inhibition, making this metric a key predictor of anticancer potential for procurement decisions.
- [1] Peczyńska-Czoch W, Pognan F, Kaczmarek L, Boratyński J. Synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines: novel cytotoxic, DNA topoisomerase II inhibitors. J Med Chem. 1994;37(21):3503-3510. doi:10.1021/jm00047a008 View Source
